molecular formula C10H17BF4N4O3 B2761815 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate CAS No. 293311-03-2

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate

Cat. No.: B2761815
CAS No.: 293311-03-2
M. Wt: 328.07
InChI Key: LCRXDNPNQMIQFZ-UHFFFAOYSA-N
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Description

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a chemical compound widely used in organic synthesis, particularly as a coupling agent in peptide synthesis. This compound is known for its efficiency and versatility in facilitating the formation of amide bonds, making it a valuable tool in the field of biochemistry and molecular biology .

Preparation Methods

The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product . Industrial production methods often involve large-scale batch reactions with stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate undergoes various chemical reactions, primarily focusing on its role as a coupling agent. It facilitates the formation of amide bonds through nucleophilic substitution reactions. Common reagents used in these reactions include carboxylic acids and amines, with the major product being the corresponding amide . The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to optimize the reaction efficiency .

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds. The compound acts as a coupling agent, facilitating the nucleophilic attack of the amine on the activated carboxylic acid, leading to the formation of the amide bond. This process is highly efficient and selective, making it a preferred choice for peptide synthesis.

Comparison with Similar Compounds

Compared to other coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate offers several advantages. It provides higher yields, fewer side reactions, and better solubility in various solvents. Similar compounds include 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-morpholine.

Properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.BF4/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;2-1(3,4)5/h4-7H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRXDNPNQMIQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293311-03-2
Record name 293311-03-2
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